Dibenzothioline
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Overview
Description
Dibenzothioline is a heterocyclic aromatic compound that contains sulfur. It is known for its potential therapeutic applications, particularly in the treatment of liver diseases. The compound has shown promise as an hepatotherapeutic agent, indicating its potential in medical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzothioline can be synthesized through various organic synthesis methods. One common approach involves the reaction of benzalacetophenone dibromide with sodium methoxide in methyl alcohol. The mixture is refluxed, and the product is then neutralized with hydrochloric acid. The resulting crystals are filtered and washed to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: Dibenzothioline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced sulfur-containing compounds.
Scientific Research Applications
Dibenzothioline has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various sulfur-containing compounds.
Industry: this compound is used in the production of pharmaceuticals and other chemical products that require sulfur-containing intermediates.
Mechanism of Action
The mechanism by which dibenzothioline exerts its effects involves its interaction with molecular targets in the liver. It has been shown to reduce levels of gamma-glutamyl transferase, an enzyme associated with liver damage, indicating its hepatoprotective properties . The exact molecular pathways and targets involved in its action are still under investigation.
Comparison with Similar Compounds
Benzothiophene: A sulfur-containing heterocycle with similar structural features but different chemical properties.
Thiophene: Another sulfur-containing aromatic compound with a simpler structure compared to dibenzothioline.
Dibenzofuran: A structurally similar compound but with oxygen instead of sulfur.
Uniqueness: this compound’s uniqueness lies in its specific sulfur-containing structure, which imparts distinct chemical and biological properties. Its potential as an hepatotherapeutic agent sets it apart from other similar compounds, making it a valuable subject of research in medicinal chemistry .
Properties
CAS No. |
59316-76-6 |
---|---|
Molecular Formula |
C31H31N3O8S2 |
Molecular Weight |
637.7 g/mol |
IUPAC Name |
[6-[[2-(2-benzoylsulfanylpropanoylamino)acetyl]oxymethyl]pyridin-2-yl]methyl 2-(2-benzoylsulfanylpropanoylamino)acetate |
InChI |
InChI=1S/C31H31N3O8S2/c1-20(43-30(39)22-10-5-3-6-11-22)28(37)32-16-26(35)41-18-24-14-9-15-25(34-24)19-42-27(36)17-33-29(38)21(2)44-31(40)23-12-7-4-8-13-23/h3-15,20-21H,16-19H2,1-2H3,(H,32,37)(H,33,38) |
InChI Key |
ZMRSCEGEIMGQPR-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCC(=O)OCC1=NC(=CC=C1)COC(=O)CNC(=O)C(C)SC(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)NCC(=O)OCC1=NC(=CC=C1)COC(=O)CNC(=O)C(C)SC(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3 |
Synonyms |
2,6-(dihydroxymethylpyridine)-bis(S-benzoylthio)propionylglycine dibenzothioline |
Origin of Product |
United States |
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